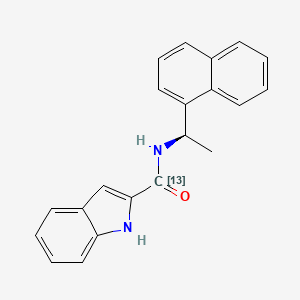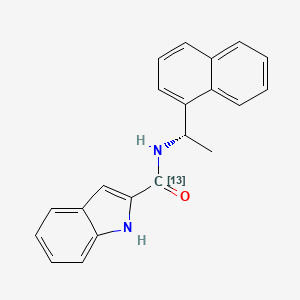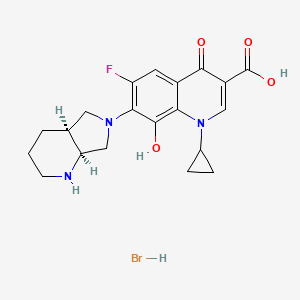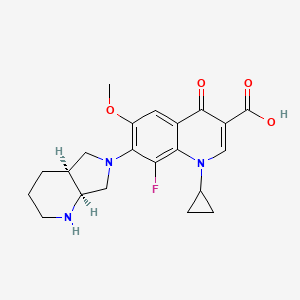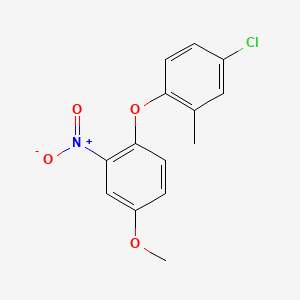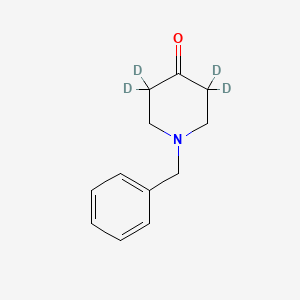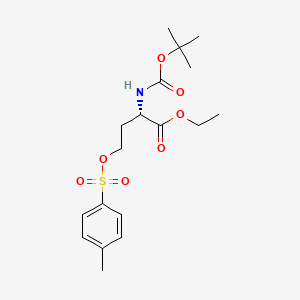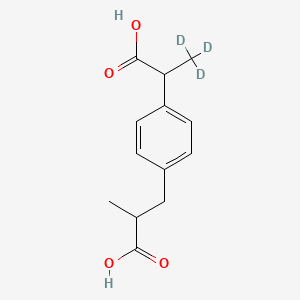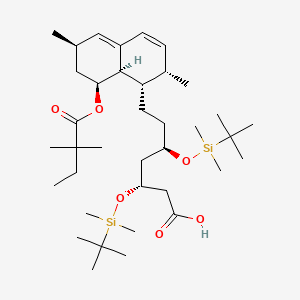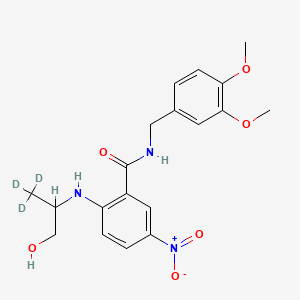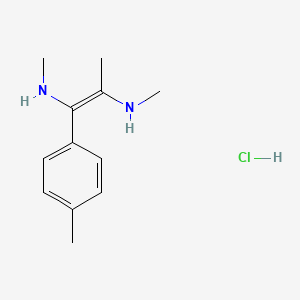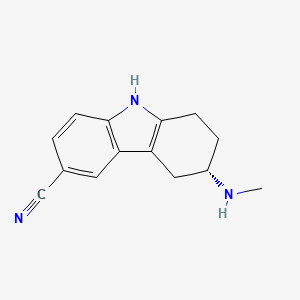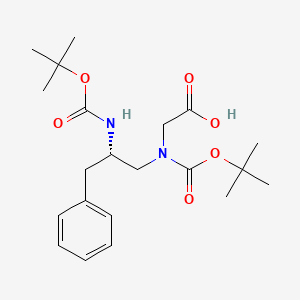
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a compound that features two tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is often utilized in peptide synthesis and other organic synthesis applications due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine typically involves the protection of amine groups using Boc anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process involves the following steps:
Protection of the amine group: The amine group of the starting material is reacted with Boc anhydride in the presence of a base to form the Boc-protected amine.
Coupling with glycine: The Boc-protected amine is then coupled with Boc-glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amine, which can be further reacted or used in peptide synthesis.
Coupling: The major products are peptides or peptide derivatives, depending on the reactants used.
Applications De Recherche Scientifique
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and drug candidates.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-alanine
- (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-valine
Uniqueness
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is unique due to its specific structure, which includes a glycine moiety. This structure imparts distinct properties, such as increased flexibility and reduced steric hindrance, making it particularly useful in peptide synthesis.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724430 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217833-76-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
